Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt
Brand Name: Vulcanchem
CAS No.: 16948-08-6
VCID: VC13434940
InChI: InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2/t15-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C30H51N3O6S
Molecular Weight: 581.8 g/mol

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt

CAS No.: 16948-08-6

Cat. No.: VC13434940

Molecular Formula: C30H51N3O6S

Molecular Weight: 581.8 g/mol

* For research use only. Not for human or veterinary use.

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt - 16948-08-6

Specification

CAS No. 16948-08-6
Molecular Formula C30H51N3O6S
Molecular Weight 581.8 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2/t15-;/m0./s1
Standard InChI Key ZJXFVVHYBAPBHA-RSAXXLAASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Composition

PropertyValue/Description
CAS Number16948-08-6
Molecular FormulaC₃₀H₅₁N₃O₆S
Molecular Weight581.8 g/mol
Purity≥98% (HPLC)
Melting Point114–122°C
Physical FormOff-white crystalline solid
SolubilitySoluble in organic solvents (e.g., methanol, THF)

The Boc group (acid-labile) and tosyl group (base-stable) provide orthogonal protection, allowing sequential deprotection under specific conditions. The dicyclohexylammonium salt enhances solubility and stability during synthesis.

Synthesis and Manufacturing

Key Synthetic Steps

The synthesis involves multi-step protection strategies:

  • Tosylation of ε-Amino Group: The ε-amino group is first protected with tosyl chloride under basic conditions to form Nε-tosyl-L-lysine.

  • Boc Protection of α-Amino Group: The α-amino group is then protected with di-tert-butyl dicarbonate (Boc-anhydride) in a pH-controlled environment.

  • Salt Formation: The final step involves converting the carboxylic acid to a dicyclohexylammonium salt to improve handling and storage stability .

Advantages of the Synthesis Method

  • Orthogonal Protection: Tosyl and Boc groups allow selective deprotection (e.g., Boc removal via TFA, tosyl cleavage via hydrogenolysis) .

  • Minimized Impurities: Use of controlled pH and low-temperature reactions ensures high purity (>98%) .

  • Scalability: The process is optimized for large-scale production, critical for pharmaceutical applications .

Applications in Peptide Synthesis and Drug Development

Role in Peptide Synthesis

ApplicationMechanismExample Use Case
Selective DeprotectionBoc groups are removed under acidic conditions, leaving tosyl intact.Synthesis of cyclic peptides .
Side-Chain ModificationsTosyl groups enable post-synthetic modifications (e.g., biotinylation).Conjugation with diagnostic agents .
Stability EnhancementProtective groups prevent premature oxidation or degradation.Synthesis of amyloid-beta inhibitors .

The compound is particularly valuable in synthesizing peptides with lysine residues in critical positions, such as enzyme inhibitors or vaccine antigens.

Contributions to Drug Development

  • Bioavailability Optimization: Stable protective groups reduce premature degradation, improving peptide half-life .

  • Targeted Drug Delivery: Tosyl groups can be replaced with targeting moieties (e.g., antibodies, nanoparticles) .

  • Therapeutic Peptides: Used in synthesizing peptides for cancer, autoimmune diseases, and neurodegenerative disorders .

Future Directions and Research Gaps

  • Biological Activity Studies: Limited data exist on the compound’s direct interactions with biological targets. Further studies are needed to explore its pharmacological potential.

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce environmental impact.

  • Nanoscale Applications: Investigating its role in peptide-nanoparticle conjugates for targeted drug delivery.

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